molecular formula C16H18N2O2S B12176162 N-[3-(methylsulfanyl)phenyl]-5,6,7,8-tetrahydro-4H-cyclohepta[d][1,2]oxazole-3-carboxamide

N-[3-(methylsulfanyl)phenyl]-5,6,7,8-tetrahydro-4H-cyclohepta[d][1,2]oxazole-3-carboxamide

Cat. No.: B12176162
M. Wt: 302.4 g/mol
InChI Key: FLZCNTAYVHNJET-UHFFFAOYSA-N
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Description

N-[3-(Methylsulfanyl)phenyl]-5,6,7,8-tetrahydro-4H-cyclohepta[d][1,2]oxazole-3-carboxamide is a chemical compound of significant interest in medicinal chemistry and drug discovery research. Its molecular structure incorporates two key pharmacophoric elements: a fused cycloheptane-oxazole system and a 3-(methylsulfanyl)phenyl carboxamide group. Five-membered heterocyclic structures, such as the oxazole moiety present in this compound, are essential scaffolds in pharmaceuticals and are known to influence the physicochemical properties, biological activity, and pharmacokinetic profile of drug candidates . The specific research applications and mechanism of action for this compound are areas of active investigation. Researchers are exploring its potential as a building block for developing novel therapeutic agents or as a tool compound in biological studies. The presence of the methylsulfanyl (S-CH3) group may contribute to interactions with biological targets through hydrophobic binding or metabolic pathways. This product is intended for research and development purposes in a controlled laboratory environment. It is strictly labeled "For Research Use Only" and is not intended for diagnostic, therapeutic, or any human or veterinary use. Researchers should handle this material with appropriate safety precautions and in accordance with all applicable local and national regulations.

Properties

Molecular Formula

C16H18N2O2S

Molecular Weight

302.4 g/mol

IUPAC Name

N-(3-methylsulfanylphenyl)-5,6,7,8-tetrahydro-4H-cyclohepta[d][1,2]oxazole-3-carboxamide

InChI

InChI=1S/C16H18N2O2S/c1-21-12-7-5-6-11(10-12)17-16(19)15-13-8-3-2-4-9-14(13)20-18-15/h5-7,10H,2-4,8-9H2,1H3,(H,17,19)

InChI Key

FLZCNTAYVHNJET-UHFFFAOYSA-N

Canonical SMILES

CSC1=CC=CC(=C1)NC(=O)C2=NOC3=C2CCCCC3

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of N-[3-(methylsulfanyl)phenyl]-5,6,7,8-tetrahydro-4H-cyclohepta[d][1,2]oxazole-3-carboxamide typically involves multiple steps. One common method includes the cyclization of appropriate precursors under controlled conditions.

Industrial Production Methods: Industrial production of this compound may involve the use of high-throughput synthesis techniques, such as continuous flow reactors, to ensure consistent quality and yield. The use of catalysts and optimized reaction conditions can significantly enhance the efficiency of the synthesis process .

Chemical Reactions Analysis

Types of Reactions: N-[3-(methylsulfanyl)phenyl]-5,6,7,8-tetrahydro-4H-cyclohepta[d][1,2]oxazole-3-carboxamide can undergo various chemical reactions, including:

Common Reagents and Conditions:

Major Products: The major products formed from these reactions include sulfoxides, sulfones, amines, and various substituted derivatives of the original compound .

Scientific Research Applications

N-[3-(methylsulfanyl)phenyl]-5,6,7,8-tetrahydro-4H-cyclohepta[d][1,2]oxazole-3-carboxamide has several applications in scientific research:

Mechanism of Action

The mechanism of action of N-[3-(methylsulfanyl)phenyl]-5,6,7,8-tetrahydro-4H-cyclohepta[d][1,2]oxazole-3-carboxamide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The pathways involved may include inhibition of enzyme activity or modulation of signal transduction pathways .

Comparison with Similar Compounds

Key Compounds:

N-(2,4-dimethoxyphenyl)-5,6,7,8-tetrahydro-4H-cyclohepta[d][1,2]oxazole-3-carboxamide ()

  • Substituent: 2,4-dimethoxyphenyl (stronger electron-donating groups via methoxy groups).
  • Impact: Enhanced solubility due to polar methoxy groups compared to the SMe substituent.

N-(2,3-dihydro-1,4-benzodioxin-6-yl)-5,6,7,8-tetrahydro-4H-cyclohepta[d][1,2]oxazole-3-carboxamide () Substituent: Benzodioxin ring (oxygen-rich, rigid structure).

N-(4-Chlorophenyl)-2-(2-hydroxybenzamido)-5,6,7,8-tetrahydro-4H-cyclohepta[b]thiophene-3-carboxamide () Substituent: 4-Chlorophenyl (electron-withdrawing Cl) and 2-hydroxybenzamido (hydrogen-bond donor). Impact: Chlorine enhances lipophilicity; hydroxy group enables hydrogen bonding.

Core Ring System Differences: Oxazole vs. Thiophene

Key Compounds:

Oxazole Derivatives

  • Target Compound : Oxazole ring with O and N heteroatoms.
  • Electronic Profile: Moderate dipole moment due to electronegativity differences between O and N.
    • N-(2,3-dihydro-1,4-benzodioxin-6-yl)-...oxazole-3-carboxamide ()
  • Applications: Likely used in medicinal chemistry for hydrogen-bonding interactions.

Thiophene Derivatives ()

  • Example : 2-(4-Hydroxybenzamido)-N-(pyridin-2-yl)-5,6,7,8-tetrahydro-4H-cyclohepta[b]thiophene-3-carboxamide.
  • Electronic Profile: Thiophene’s sulfur atom provides weaker aromaticity but higher polarizability.
  • Impact: Enhanced π-π stacking and sulfur-mediated interactions (e.g., van der Waals).

Data Tables

Table 1: Structural and Electronic Comparison of Key Analogs

Compound Name Molecular Formula Substituent/Ring System Molecular Weight Key Features Reference
N-[3-(methylsulfanyl)phenyl]-...oxazole-3-carboxamide (Target) C₁₇H₂₀N₂O₂S 3-(SMe)phenyl, oxazole 316.42 Moderate electron donation, SMe group N/A
N-(2,4-dimethoxyphenyl)-...oxazole-3-carboxamide C₁₈H₂₂N₂O₄ 2,4-(OMe)phenyl, oxazole 330.38 High polarity, H-bond acceptors
N-(2,3-dihydro-1,4-benzodioxin-6-yl)-...oxazole-3-carboxamide C₁₇H₁₈N₂O₄ Benzodioxin, oxazole 314.34 Rigid, planar structure
2-(4-Hydroxybenzamido)-N-(pyridin-2-yl)-...thiophene-3-carboxamide C₂₂H₂₁N₃O₂S 4-hydroxybenzamido, thiophene 391.49 H-bond donor/acceptors, thiophene core

Conformational and Crystallographic Insights

  • Intramolecular Interactions : highlights an S(6) ring motif stabilized by C–H⋯O hydrogen bonding, a feature likely shared with the target compound’s carboxamide group.
  • Software Tools : SHELX () and ORTEP () are widely used for crystallographic refinement and visualization, ensuring accurate structural determination.

Biological Activity

N-[3-(methylsulfanyl)phenyl]-5,6,7,8-tetrahydro-4H-cyclohepta[d][1,2]oxazole-3-carboxamide is a complex organic compound belonging to the oxazole class. Its unique structure includes a cycloheptane ring fused with an oxazole ring and a carboxamide group, which contributes to its diverse biological activities. This article reviews the biological activity of this compound, focusing on its mechanisms of action, pharmacological effects, and potential therapeutic applications.

  • Molecular Formula : C16H18N2O2S
  • Molecular Weight : 302.4 g/mol
  • IUPAC Name : N-(3-methylsulfanylphenyl)-5,6,7,8-tetrahydro-4H-cyclohepta[d][1,2]oxazole-3-carboxamide
  • Canonical SMILES : CSC1=CC=CC(=C1)NC(=O)C2=NOC3=C2CCCCC3

The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets. This compound can bind to various enzymes and receptors, modulating their activity and influencing biological pathways. Key mechanisms include:

  • Enzyme Inhibition : The compound may inhibit enzymes involved in metabolic pathways, potentially leading to therapeutic effects in conditions such as cancer and inflammation.
  • Signal Transduction Modulation : By interacting with receptors or kinases, the compound can alter signaling pathways that regulate cell proliferation and survival.

Biological Activities

Research indicates that this compound exhibits several biological activities:

Anticancer Activity

Studies have demonstrated that this compound possesses anticancer properties. It has shown efficacy against various cancer cell lines by inducing apoptosis and inhibiting cell proliferation. For instance:

  • Cell Line Studies : In vitro studies on breast cancer cell lines indicated that the compound significantly reduced cell viability and induced apoptosis at specific concentrations.

Anti-inflammatory Effects

The compound has been investigated for its anti-inflammatory properties. It appears to reduce the production of pro-inflammatory cytokines and inhibit pathways associated with inflammation.

  • Cytokine Production : Experimental models showed a decrease in tumor necrosis factor-alpha (TNF-α) and interleukin-1 beta (IL-1β) levels upon treatment with the compound.

Antimicrobial Activity

Preliminary studies suggest potential antimicrobial effects against various pathogens. The compound's structure may contribute to its ability to disrupt microbial membranes or inhibit essential microbial enzymes.

Case Studies

Several case studies illustrate the biological effects of this compound:

  • In Vivo Tumor Model : In a mouse model of breast cancer, administration of the compound led to a significant reduction in tumor size compared to control groups.
  • Inflammation Model : In a collagen-induced arthritis model, treatment with the compound resulted in decreased joint swelling and inflammation markers.

Comparative Analysis

To better understand the unique properties of this compound compared to similar compounds:

CompoundStructureBiological Activity
Compound ASimilar oxazole structureModerate anticancer activity
Compound BTetrahydrobenzothiophene derivativeStrong anti-inflammatory effects
N-[3-(methylsulfanyl)phenyl]-5...Unique cycloheptane fused structureNotable anticancer and anti-inflammatory properties

Q & A

Advanced Research Question

  • Enzyme inhibition assays : Use fluorescence polarization or SPR to measure binding affinity (KD) to target enzymes (e.g., cyclooxygenase-2) .
  • Cell viability assays : Test cytotoxicity in cancer cell lines (IC50) with MTT or ATP-based luminescence, comparing to controls like cisplatin .
  • Permeability studies : Caco-2 cell monolayers assess intestinal absorption potential (Papp values) .

What analytical techniques identify key impurities in the final product?

Basic Research Question

  • LC-MS/MS detects trace impurities (<0.1%) from incomplete coupling or oxidation byproducts.
  • 1H-NMR with relaxation reagents (e.g., Cr(acac)3) suppresses dominant signals, revealing minor peaks from unreacted intermediates .

How can solubility challenges be addressed for in vivo studies?

Advanced Research Question

  • Co-solvent systems : Use PEG-400 or cyclodextrins to enhance aqueous solubility without altering pharmacodynamics .
  • Amorphous solid dispersions : Spray-drying with polymers (HPMCAS) improves bioavailability by inhibiting crystallization .

What mechanistic insights guide the design of derivatives with improved efficacy?

Advanced Research Question

  • Structure-activity relationship (SAR) : Modify the cycloheptane ring (e.g., fluorination at C5) to enhance metabolic stability.
  • Kinetic isotope effects (KIE) : Deuterate the methylsulfanyl group to study rate-limiting steps in metabolism .

How are pharmacological assays designed to minimize off-target effects?

Basic Research Question

  • Counter-screening : Test against panels of unrelated enzymes (e.g., cytochrome P450 isoforms) to assess selectivity.
  • Cellular thermal shift assays (CETSA) confirm target engagement in live cells by measuring protein denaturation shifts .

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